3-[4-(2-Aminocyclopropyl)phenyl]phenol

Catalog No.
S15812847
CAS No.
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(2-Aminocyclopropyl)phenyl]phenol

Product Name

3-[4-(2-Aminocyclopropyl)phenyl]phenol

IUPAC Name

3-[4-(2-aminocyclopropyl)phenyl]phenol

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2

InChI Key

DSOJSZXQRJGBCW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O

3-[4-(2-Aminocyclopropyl)phenyl]phenol, also known as 4'-(2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol, is a chemical compound with the molecular formula C₁₅H₁₅NO. It features a biphenyl structure with a hydroxyl group and an aminocyclopropyl substituent. The compound is characterized by its potential biological activity and applications in medicinal chemistry, particularly in the context of neurodevelopmental disorders.

Properties

  • Molecular Weight: 225.28 g/mol
  • IUPAC Name: 3-[4-(2-aminocyclopropyl)phenyl]phenol
  • InChI Key: DSOJSZXQRJGBCW-UHFFFAOYSA-N
  • Canonical SMILES: C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O

Including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: Reduction reactions can yield more saturated derivatives.
  • Substitution Reactions: The aminocyclopropyl group may participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The compound's reactivity allows it to serve as a versatile intermediate in organic synthesis .

Research indicates that 3-[4-(2-Aminocyclopropyl)phenyl]phenol exhibits significant biological activity. It has been studied for its potential role as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in gene transcription regulation through histone demethylation. By inhibiting LSD1, this compound may influence gene expression patterns relevant to neurodevelopmental disorders, suggesting its potential therapeutic applications .

The synthesis of 3-[4-(2-Aminocyclopropyl)phenyl]phenol typically involves several key steps:

  • Formation of the Biphenyl Core: This can be achieved using a Suzuki-Miyaura coupling reaction between an aryl halide and an arylboronic acid in the presence of a palladium catalyst.
  • Introduction of the Aminocyclopropyl Group: This is accomplished through cyclopropanation reactions involving diazo compounds or carbenes.
  • Hydroxylation: The addition of the hydroxyl group can be done using oxidizing agents like hydrogen peroxide or osmium tetroxide .

These methods are adaptable for both laboratory and industrial scale production, focusing on optimizing yield and purity.

3-[4-(2-Aminocyclopropyl)phenyl]phenol has several applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in treating neurodevelopmental disorders.
  • Organic Synthesis: Acts as a building block for various chemical syntheses.
  • Coordination Chemistry: Functions as a ligand in coordination complexes.

Its unique structure allows it to interact with biological macromolecules, making it a candidate for further pharmacological studies .

Interaction studies have highlighted the compound's ability to modulate enzyme activity, particularly through its inhibition of LSD1. This interaction suggests that it could play a role in modifying epigenetic markers associated with various diseases, thereby influencing treatment strategies for conditions like depression and certain cancers .

Several compounds share structural similarities with 3-[4-(2-Aminocyclopropyl)phenyl]phenol. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
3-(2-Aminoethyl)phenol hydrochloride3458-98-80.89
4-Dodecylphenol27193-86-80.81
3-(4-Methoxyphenyl)propan-1-amine36397-23-60.80
2-(Aminomethyl)phenol hydrochloride61626-91-30.80
2-Amino-3-(4-methoxyphenyl)propan-1-ol176035-15-70.79

Uniqueness

The uniqueness of 3-[4-(2-Aminocyclopropyl)phenyl]phenol lies in its specific combination of the biphenyl structure with an aminocyclopropane moiety and a hydroxyl group, which together confer distinct biological properties not found in many similar compounds. Its targeted action on LSD1 positions it as a potentially valuable therapeutic agent compared to other structurally related compounds that may not exhibit such specific enzymatic interactions .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

225.115364102 g/mol

Monoisotopic Mass

225.115364102 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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